molecular formula C26H31NO B1437814 N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine CAS No. 1040693-44-4

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine

Cat. No.: B1437814
CAS No.: 1040693-44-4
M. Wt: 373.5 g/mol
InChI Key: BMMPBQBURLIWRH-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine is a synthetic amine derivative of interest in chemical and pharmaceutical research. The compound's structure incorporates a naphthalene ring system, a feature present in various bioactive molecules, and a cyclohexylethoxy phenyl group . Amine derivatives with complex aromatic and alicyclic structures often serve as key intermediates in organic synthesis and are investigated for their potential biological activities. Similar structural motifs are found in compounds studied for their interactions with the central nervous system and as intermediates for pharmaceuticals . Researchers may utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in analytical chemistry. This product is intended for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic use, or for human consumption. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO/c1-2-7-21(8-3-1)18-20-28-25-15-13-24(14-16-25)27-19-17-23-11-6-10-22-9-4-5-12-26(22)23/h4-6,9-16,21,27H,1-3,7-8,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPBQBURLIWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201676
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040693-44-4
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040693-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of (R)-1-(2-Naphthyl)ethylamine Intermediate

A critical precursor for the target compound is (R)-1-(2-naphthyl)ethylamine, which can be prepared with high enantiomeric purity by enzymatic kinetic resolution. According to Fu et al. (2012), this is achieved by:

  • Using lipase-catalyzed kinetic resolution with a new acyl donor, 4-chlorophenyl valerate.
  • Conducting the reaction in toluene at 40 °C with a substrate concentration of 300 mmol/L.
  • Employing Novozym 435 as the biocatalyst.

This method yields an enantiomeric excess (eep) greater than 99% at 50% conversion within 8 hours, providing an efficient route to the chiral amine required for subsequent coupling.

Ether Formation: Attachment of 2-Cyclohexylethoxy Group to Phenyl Ring

The 4-(2-cyclohexylethoxy)phenyl moiety is typically synthesized via a Williamson ether synthesis :

  • Reacting a phenol derivative (4-hydroxyphenyl compound) with 2-cyclohexylethanol or its activated derivative.
  • The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) to deprotonate the phenol.
  • The reaction medium is usually a polar aprotic solvent like dimethylformamide (DMF) .
  • Temperature is maintained between 0 to 25 °C to control reactivity and selectivity.

This method ensures efficient nucleophilic substitution to form the aryl ether linkage.

Coupling of the Amine and Ether-Substituted Phenyl Intermediate

The final step involves condensation of the ether-substituted phenyl intermediate with the (R)-1-(2-naphthyl)ethylamine:

  • The amine group on the naphthyl ethylamine attacks an activated intermediate on the phenyl ring, often a halide or tosylate derivative.
  • This reaction is typically performed under mild conditions to preserve stereochemistry and avoid side reactions.
  • Bases such as triethylamine or other organic bases may be used to facilitate the coupling.
  • Solvents like DMF or tetrahydrofuran (THF) are preferred for their solubilizing properties.

This step yields the target compound N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine with good yields and purity.

Summary of Preparation Conditions

Step Reactants/Intermediates Conditions Catalysts/Bases Solvents Temperature Notes
1. Enzymatic kinetic resolution Racemic 1-(2-naphthyl)ethylamine + 4-chlorophenyl valerate Enzymatic resolution Novozym 435 (lipase) Toluene 40 °C >99% eep at 50% conversion in 8 h
2. Ether formation 4-hydroxyphenyl derivative + 2-cyclohexylethanol Williamson ether synthesis Sodium hydride (NaH) DMF 0-25 °C Strong base deprotonates phenol
3. Coupling Ether-substituted phenyl intermediate + (R)-1-(2-naphthyl)ethylamine Nucleophilic substitution Organic base (e.g., Et3N) DMF or THF Room temperature Mild conditions preserve stereochemistry

Research Findings and Optimization Insights

  • The enzymatic kinetic resolution step is crucial for obtaining the chiral amine with high enantiomeric purity, which directly impacts the biological activity of the final compound.
  • The choice of base and solvent in the ether formation step significantly affects the yield and purity of the aryl ether intermediate. Sodium hydride in DMF at low temperatures minimizes side reactions.
  • The coupling reaction benefits from mild conditions to avoid racemization and decomposition, with organic bases facilitating the amination efficiently.
  • No single-step synthesis is reported due to the complexity of the molecule; thus, a multi-step convergent synthesis is preferred.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions

Biological Activity

N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine is an organic compound with the molecular formula C26H31NOC_{26}H_{31}NO and a molecular weight of approximately 373.53 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : 4-(2-cyclohexylethoxy)-N-(2-naphthalen-1-ylethyl)aniline
  • CAS Number : 1040693-44-4
  • Molecular Weight : 373.53 g/mol
  • Canonical SMILES : C1CCC(CC1)CCOC2=CC=C(C=C2)NCCC3=CC=CC4=CC=CC=C43

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexylethoxy Intermediate : Reaction of cyclohexanol with an alkylating agent.
  • Attachment to the Phenyl Ring : Etherification to attach the cyclohexylethoxy group.
  • Preparation of the Naphthyl Group : Standard organic synthesis techniques are employed.
  • Final Coupling Reaction : Combining the naphthyl group with the phenyl ring through amination reactions under controlled conditions.

Pharmacological Implications

Research has indicated that compounds similar to this compound may interact with neurotransmitter transporters, particularly those involved in dopamine, serotonin, and norepinephrine signaling pathways. This interaction is crucial for developing treatments for conditions such as addiction and depression.

Structure-Activity Relationship (SAR)

A study focusing on structure-activity relationships (SAR) emphasized the importance of specific functional groups in modulating biological activity. For instance, modifications to the naphthyl and cyclohexylethoxy groups can significantly affect binding affinity and selectivity for various transporters .

Case Studies and Research Findings

  • Dopamine Transporter Interaction :
    • Compounds structurally related to this compound have been investigated for their ability to inhibit dopamine reuptake, an essential mechanism in treating cocaine addiction .
    • In vitro assays demonstrated that certain analogues showed potent inhibition of the dopamine transporter (DAT), with IC50 values in the nanomolar range.
  • Behavioral Assessments :
    • Preliminary behavioral studies in animal models indicated that selected compounds exhibited reduced stimulant effects compared to cocaine, suggesting a potential therapeutic window for addiction treatment without eliciting severe side effects .
  • Selectivity Profile :
    • The selectivity of these compounds for DAT over serotonin transporter (SERT) and norepinephrine transporter (NET) was assessed, revealing promising candidates with high DAT/SERT ratios, indicating potential for reduced side effects associated with serotonergic activity .

Data Table: Biological Activity Profiles

Compound NameTarget TransporterIC50 (nM)Selectivity Ratio (DAT/SERT)
Compound ADAT3.7615
Compound BSERT137-
Compound CNET1111-

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Target Compound: Substituents: 4-(2-Cyclohexylethoxy)phenyl, 2-(1-naphthyl)ethyl. Molecular Formula: Estimated as C₂₆H₃₃NO₂ (molecular weight ~403.55 g/mol).
Analog Compounds:

N-[4-(sec-Butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine (CAS: 1040685-07-1) : Substituents: 4-(sec-Butoxy)phenyl, 2-(1-naphthyl)ethyl. Molecular Formula: C₂₂H₂₅NO. Key Difference: Replaces cyclohexylethoxy with smaller sec-butoxy, reducing lipophilicity (ClogP ~5.2 vs. ~7.0 for target).

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine : Substituents: 4-(2-Cyclohexylethoxy)phenyl, 4-methoxyphenethyl. Molecular Formula: C₂₅H₃₃NO₂.

Calhex-231 (G-protein coupled receptor ligand) : Structure: (R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole. Key Similarity: Shares the 1-naphthyl ethylamine motif, critical for receptor binding.

Data Table: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ClogP* Notable Properties
Target Compound C₂₆H₃₃NO₂ ~403.55 Cyclohexylethoxy, 1-naphthyl ~7.0 High lipophilicity, bulky
N-[4-(sec-Butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine C₂₂H₂₅NO 319.45 sec-Butoxy, 1-naphthyl ~5.2 Moderate solubility
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine C₂₅H₃₃NO₂ 391.54 Cyclohexylethoxy, 4-methoxyphenyl ~6.3 Polar due to methoxy
Calhex-231 C₂₁H₂₀N₂ 300.40 1-naphthyl, indole ~4.8 GPCR antagonist

*ClogP estimated using fragment-based methods.

Pharmacological and Functional Comparisons

  • Target Compound: Likely interacts with hydrophobic binding pockets (e.g., GPCRs or enzyme active sites) due to cyclohexyl and naphthyl groups. No direct activity data are available, but analogs like Calhex-231 show calcium-sensing receptor modulation .
  • N-[4-(sec-Butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine : Reduced bulk may enhance metabolic stability compared to the target compound but lower membrane permeability .
  • N-(4-tert-butylphenyl)-N-(naphthalen-1-yl)-7,8,9,10-tetraphenylfluoranthen-3-amine : A fluoranthene derivative with extended π-systems, used in OLEDs. Highlights the role of naphthyl groups in optoelectronic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine?

  • Methodology : Utilize a multi-step synthesis involving:

  • Alkylation : Introduce the cyclohexylethoxy group via nucleophilic substitution, similar to methods used for trans-4-cyclohexyl derivatives (e.g., K₂CO₃ in DMF as a base) .
  • Condensation : Couple the intermediate with the naphthylethylamine moiety, as seen in sulfone-amine coupling reactions .
  • Purification : Employ preparative HPLC with solvent systems like MeOH/EtOH/2-PrOH/Hexanes (5:5:5:85) to isolate enantiomers and ensure purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substituent positions and stereochemistry, especially for cyclohexyl and naphthyl groups (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) .
  • HPLC : Use isocratic elution (10 mL/min flow rate) to resolve diastereomers and quantify impurities (<0.5% total) .
  • HRMS : Validate molecular weight (e.g., 225.33 g/mol for analogous cyclohexyl-naphthyl amines) .

Q. What are the critical considerations for establishing structure-activity relationships (SAR)?

  • Approach :

  • Analog Synthesis : Modify the cyclohexyl or naphthyl groups systematically (e.g., replace cyclohexyl with cyclooctyl) to assess steric/electronic effects on biological targets .
  • Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for receptors like σ-1 or κ-opioid, as done for tetrahydronaphthalen-2-amine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric excess?

  • Strategies :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve stereoselectivity during alkylation .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states and reduce side reactions .
  • Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

  • Troubleshooting :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by identifying through-space couplings (e.g., cyclohexyl chair conformations) .
  • X-ray Crystallography : Determine absolute configuration if crystals are obtainable, as demonstrated for trans-4-substituted tetrahydronaphthalen-amines .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Protocol :

  • Stress Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the ethoxy or naphthyl groups .

Q. How can in silico modeling predict pharmacokinetic or target-binding properties?

  • Computational Tools :

  • Molecular Docking : Simulate interactions with homology-modeled receptors (e.g., opioid receptors) using software like AutoDock Vina .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, blood-brain barrier permeability, and CYP inhibition .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across assay platforms?

  • Resolution Steps :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
  • Buffer Composition : Test ionic strength and cofactors (e.g., Mg²⁺) to rule out assay-specific artifacts .

Q. What if synthetic yields vary significantly between laboratories?

  • Root-Cause Analysis :

  • Reagent Purity : Verify anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
  • Scale-Up Effects : Assess mixing efficiency and heat dissipation in large batches using DOE (Design of Experiments) .

Tables for Key Data

Parameter Typical Values Method (Reference)
Melting Point137–139°C (analogous compounds)Differential Scanning Calorimetry
HPLC Retention Time15.3–17.2 min (MeOH/Hexanes)Prep-HPLC
LogP (Predicted)~4.2 (similar cyclohexyl derivatives)SwissADME

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine

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